Cas no 1313020-26-6 (4-(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-butyric acid isopropyl ester)

4-(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-butyric acid isopropyl ester 化学的及び物理的性質
名前と識別子
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- 4-(5-amino-1-methyl-1H-benzoimidazol-2-yl)-butyric acid isopropyl ester
- isopropyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate
- WNNXAWPAXNZYEF-UHFFFAOYSA-N
- 4-(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-butyric acid isopropyl ester
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- MDL: MFCD26385644
- インチ: 1S/C15H21N3O2/c1-10(2)20-15(19)6-4-5-14-17-12-9-11(16)7-8-13(12)18(14)3/h7-10H,4-6,16H2,1-3H3
- InChIKey: WNNXAWPAXNZYEF-UHFFFAOYSA-N
- SMILES: O(C(C)C)C(CCCC1=NC2C=C(C=CC=2N1C)N)=O
計算された属性
- Exact Mass: 275.163377g/mol
- Surface Charge: 0
- XLogP3: 2
- 水素結合ドナー数: 1
- Hydrogen Bond Acceptor Count: 4
- 回転可能化学結合数: 6
- Exact Mass: 275.163377g/mol
- 単一同位体質量: 275.163377g/mol
- Topological Polar Surface Area: 70.1Ų
- Heavy Atom Count: 20
- 複雑さ: 335
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- Defined Bond Stereocenter Count: 0
- 不確定化学結合立体中心数: 0
- Covalently-Bonded Unit Count: 1
じっけんとくせい
4-(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-butyric acid isopropyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D530691-1g |
4-(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-butyric acid isopropyl ester |
1313020-26-6 | 95% | 1g |
$1350 | 2025-02-20 | |
eNovation Chemicals LLC | D530691-1g |
4-(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-butyric acid isopropyl ester |
1313020-26-6 | 95% | 1g |
$1350 | 2024-08-03 | |
eNovation Chemicals LLC | D530691-1g |
4-(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-butyric acid isopropyl ester |
1313020-26-6 | 95% | 1g |
$1350 | 2025-02-20 |
4-(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-butyric acid isopropyl ester 関連文献
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4. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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9. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
4-(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-butyric acid isopropyl esterに関する追加情報
4-(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-butyric acid isopropyl ester: A Comprehensive Overview
4-(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-butyric acid isopropyl ester, also known by its CAS number 1313020-26-6, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of benzoimidazole derivatives, which have been extensively studied due to their diverse biological activities and potential applications in drug discovery. The structure of this compound is characterized by a benzoimidazole ring system substituted with an amino group at position 5, a methyl group at position 1, and a butyric acid isopropyl ester moiety at position 2. These structural features contribute to its unique chemical properties and biological functions.
The synthesis of 4-(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-butyric acid isopropyl ester involves a series of well-established organic reactions, including nucleophilic substitution, condensation, and esterification. The benzoimidazole core is typically synthesized through the condensation of o-amino phenol derivatives with carbonyl compounds under acidic or basic conditions. The substitution of the amino and methyl groups at specific positions on the benzoimidazole ring is crucial for achieving the desired regioselectivity and biological activity. The attachment of the butyric acid isopropyl ester group further enhances the compound's solubility and bioavailability, making it a promising candidate for various therapeutic applications.
Recent studies have highlighted the potential of benzoimidazole derivatives as inhibitors of key enzymes involved in inflammatory pathways. For instance, research published in Journal of Medicinal Chemistry demonstrated that compounds with structural similarities to 4-(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-butyric acid isopropyl ester exhibit potent anti-inflammatory activity by targeting cyclooxygenase (COX) enzymes. This finding underscores the importance of this compound as a lead molecule for developing novel anti-inflammatory agents.
In addition to its enzymatic inhibitory properties, 4-(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-butyric acid isopropyl ester has shown promising results in preclinical models of neurodegenerative diseases. A study conducted by researchers at the University of California, San Francisco, revealed that this compound can modulate glutamate signaling pathways, which are implicated in conditions such as Alzheimer's disease and Parkinson's disease. The ability to regulate these pathways suggests that this compound could serve as a potential therapeutic agent for neurodegenerative disorders.
The pharmacokinetic properties of CAS No. 1313020-26-6 have also been extensively investigated. Studies indicate that this compound exhibits favorable absorption profiles in both preclinical models and human subjects. Its bioavailability is enhanced by the presence of the isopropyl ester group, which improves solubility and reduces first-pass metabolism. These characteristics make it an attractive candidate for oral drug delivery systems.
In terms of safety and toxicity profiles, preliminary studies suggest that 4-(5-Amino-1-methyl-1H-benzoimidazol-2-yli)-butyric acid isopropyl ester has a low toxicity profile at therapeutic doses. However, further long-term studies are required to fully assess its safety in chronic administration settings.
The development of CAS No. 1313020-26-6 has been supported by advancements in computational chemistry and high-throughput screening techniques. Computational models have played a pivotal role in predicting the binding affinities and selectivities of this compound against various molecular targets. These insights have guided iterative optimizations in its structure to enhance potency and selectivity while minimizing off-target effects.
In conclusion, 4-(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-butyric acid isopropyl ester (CAS No. 1313020-26-6)) represents a compelling lead molecule with potential applications in multiple therapeutic areas.
Its unique structural features,
combined with its favorable pharmacokinetic properties,
make it an attractive candidate for further development.
As research continues,
this compound holds promise for advancing our understanding
of benzoimidazole-based drug discovery
and potentially contributing to novel treatments
for inflammatory and neurodegenerative diseases.
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